N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride
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Overview
Description
This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields.Molecular Structure Analysis
This involves studying the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reaction mechanisms, kinetics, and thermodynamics.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Characterization
Compounds with structures and functionalities similar to N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride have been synthesized and characterized for their potential applications in various fields of scientific research. For instance, compounds derived from benzothiazole and related heterocycles have been synthesized to explore their applications in photodynamic therapy and as antimicrobial agents due to their notable photophysical and photochemical properties (Piskin et al., 2020). Similarly, polymers based on dimethylaminoethyl methacrylate have been developed, showcasing the versatility of such chemical frameworks in creating materials with specific properties (Costa & Patrickios, 1999).
Antimicrobial and Photodynamic Therapy Applications
The antimicrobial activities of thiazole-derived Schiff base ligands have been studied, revealing moderate activity against various bacteria and fungi, highlighting the potential of similar compounds in developing new antimicrobial agents (Vinusha et al., 2015). Additionally, the photodynamic therapy (PDT) potential of zinc phthalocyanines substituted with benzenesulfonamide derivatives has been explored, demonstrating their high singlet oxygen quantum yield and suitability for Type II PDT mechanisms, which could be relevant for cancer treatment (Piskin et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the synthesis method.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a less-studied compound, some of this information might not be available. It’s always a good idea to consult primary literature sources or databases for the most accurate and up-to-date information.
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2.ClH/c1-16-5-8-18(9-6-16)31(27,28)14-11-21(26)25(13-12-24(2)3)22-23-19-10-7-17(29-4)15-20(19)30-22;/h5-10,15H,11-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOQFRYPJFRXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride |
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